molecular formula C2569H3896N764O783S39 B1176503 Monteplase CAS No. 156616-23-8

Monteplase

Cat. No. B1176503
CAS RN: 156616-23-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monteplase is an antithrombic proposed for use in acute myocardial infarction . It has been used in trials studying the treatment of Pulmonary Embolism .


Synthesis Analysis

Monteplase is a fibrin-specific binding tissue plasminogen activator. This mutated protein is an improved thrombolytic agent for clinical application in which amino acid cysteine at position 84 of the growth factor domain is substituted by serine .


Molecular Structure Analysis

Monteplase is a newly developed mutant tissue type plasminogen activator (mt-PA) that can be administered as a single intravenous bolus injection . The molecular structure details are not fully available .


Physical And Chemical Properties Analysis

The physical and chemical properties of Monteplase are not fully detailed in the available literature .

Mechanism of Action

The specific mechanism of action for Monteplase is not fully detailed in the available literature .

properties

CAS RN

156616-23-8

Product Name

Monteplase

Molecular Formula

C2569H3896N764O783S39

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.